2-Chloro-N-(1,3-dioxan-4-ylmethyl)propanamide
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Overview
Description
2-Chloro-N-(1,3-dioxan-4-ylmethyl)propanamide is an organic compound with a complex structure that includes a chloro group, a dioxane ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1,3-dioxan-4-ylmethyl)propanamide typically involves the reaction of 2-chloropropanoyl chloride with 1,3-dioxane-4-methanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-chloropropanoyl chloride+1,3-dioxane-4-methanoltriethylaminethis compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(1,3-dioxan-4-ylmethyl)propanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides or thioamides.
Hydrolysis: Formation of 2-chloropropanoic acid and 1,3-dioxane-4-methanol.
Oxidation: Formation of oxo derivatives of the original compound.
Scientific Research Applications
2-Chloro-N-(1,3-dioxan-4-ylmethyl)propanamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Material Science: Can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: May be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1,3-dioxan-4-ylmethyl)propanamide depends on its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the amide moiety can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(1,3-dioxan-4-ylmethyl)acetamide: Similar structure but with an acetamide moiety instead of a propanamide.
2-Chloro-N-(1,3-dioxan-4-ylmethyl)butanamide: Similar structure but with a butanamide moiety instead of a propanamide.
Uniqueness
2-Chloro-N-(1,3-dioxan-4-ylmethyl)propanamide is unique due to its specific combination of a chloro group, a dioxane ring, and a propanamide moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-chloro-N-(1,3-dioxan-4-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO3/c1-6(9)8(11)10-4-7-2-3-12-5-13-7/h6-7H,2-5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXARPHRMYUFRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCOCO1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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